![molecular formula C16H17FN2OS B215770 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as FETU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. FETU belongs to the class of thiourea compounds and is known for its ability to act as an inhibitor of certain enzymes.
Mécanisme D'action
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting these enzymes, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea can improve memory and learning in animal models. It has also been shown to possess anti-inflammatory and anti-tumor properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea for therapeutic use. Finally, more research is needed to understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea and how it interacts with different enzymes in the body.
Conclusion:
In conclusion, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential applications. Its ability to act as an inhibitor of certain enzymes makes it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential advantages and limitations.
Méthodes De Synthèse
The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-methoxybenzoyl isothiocyanate with 4-fluoroaniline in the presence of a base. The resulting product is then treated with ethyl bromide to obtain N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. The overall yield of the synthesis process is reported to be around 50%.
Applications De Recherche Scientifique
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea |
|---|---|
Formule moléculaire |
C16H17FN2OS |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17FN2OS/c1-20-15-5-3-2-4-14(15)19-16(21)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Clé InChI |
BXFZIRQUROOABP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
SMILES canonique |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
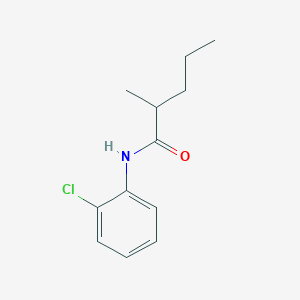
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
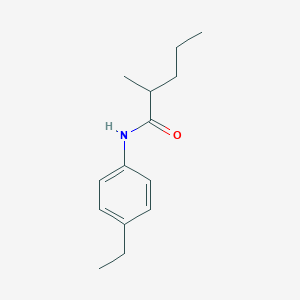
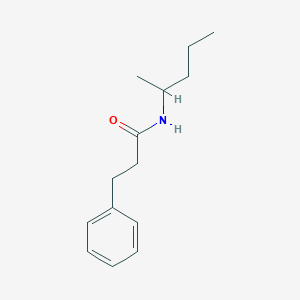
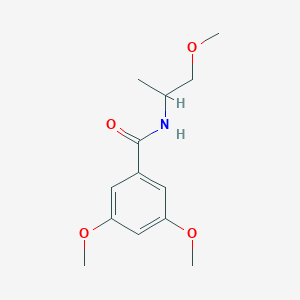
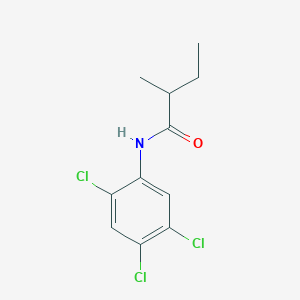
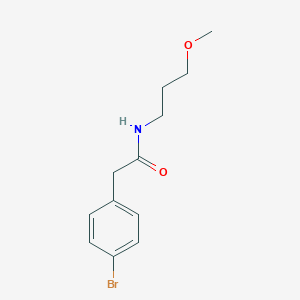
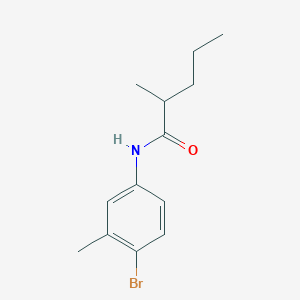
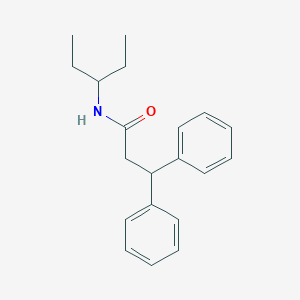
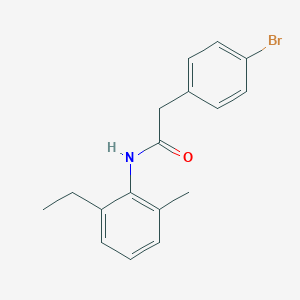
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)